N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H13ClF3N3O3S2 and its molecular weight is 499.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its anticancer properties and other therapeutic applications. The compound contains a thiophene ring, a trifluoromethyl group, and an oxadiazole moiety, which contribute to its diverse biological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H22ClF3N2O3S
- Molecular Weight : 474.9 g/mol
- IUPAC Name : this compound
Structural Features
The unique arrangement of functional groups in this compound is believed to be responsible for its biological activity. The presence of the oxadiazole ring is particularly noteworthy, as derivatives of this structure have been reported to exhibit a wide range of biological activities.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety often demonstrate significant anticancer properties. A study highlighted the activity of various oxadiazole derivatives against different cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including colon and lung cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has shown that:
- The electron-withdrawing trifluoromethyl group enhances the potency of the compound.
- The sulfonamide group is crucial for biological activity, often contributing to improved solubility and bioavailability.
Other Biological Activities
Apart from anticancer effects, compounds similar to this compound have been studied for their:
- Antimicrobial properties : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant activity : Oxadiazole-containing compounds have been noted for their ability to scavenge free radicals.
Case Study 1: Anticancer Efficacy
In a recent study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and tested their anticancer efficacy using MTT assays. The results indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of thiophene-based sulfonamides. The study demonstrated that specific substitutions on the thiophene ring led to increased antibacterial activity against resistant strains of bacteria .
Biological Activity Summary Table
Property | Value/Description |
---|---|
Molecular Weight | 474.9 g/mol |
Anticancer IC50 | ~92.4 µM (varies by derivative) |
Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
Antioxidant Potential | Notable free radical scavenging ability |
Structure-Activity Relationship Insights
Functional Group | Effect on Activity |
---|---|
Trifluoromethyl | Increases potency |
Sulfonamide | Enhances solubility and bioavailability |
Oxadiazole | Critical for anticancer activity |
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O3S2/c1-27(15-7-3-6-14(21)11-15)32(28,29)16-8-9-31-17(16)19-25-18(26-30-19)12-4-2-5-13(10-12)20(22,23)24/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWXNOKOKKOSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.